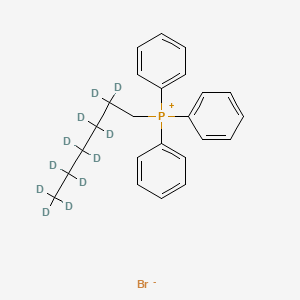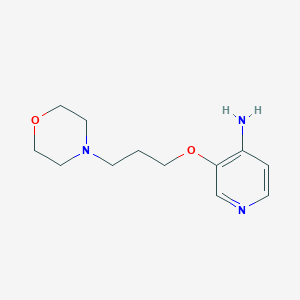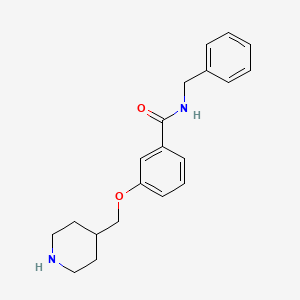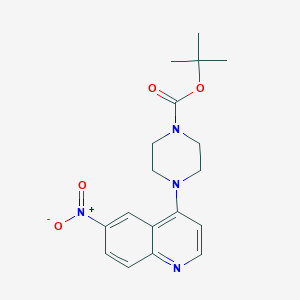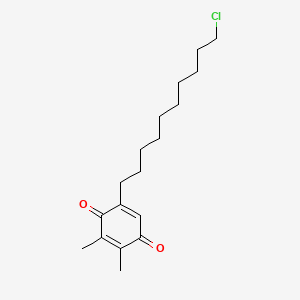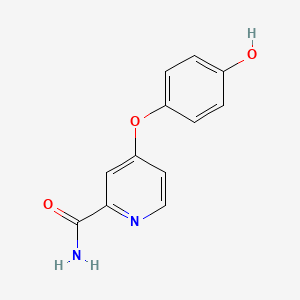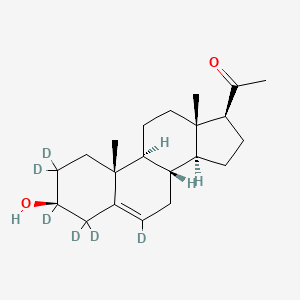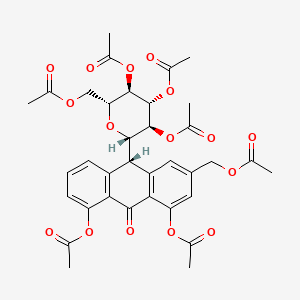
Barbaloin, heptaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbaloin, heptaacetate is a derivative of barbaloin, a natural anthraquinone glycoside found in the roots of the aloe plant. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barbaloin, heptaacetate can be synthesized through the acetylation of barbaloin using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of barbaloin from aloe vera leaves followed by purification and subsequent acetylation. The process requires careful control of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Barbaloin, heptaacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including barbaloin quinone.
Reduction: Reduction reactions can produce reduced forms of this compound.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Barbaloin, heptaacetate exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Its anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.
Industry: this compound is used in the cosmetic industry for its skin-soothing and healing properties.
Mécanisme D'action
The mechanism by which barbaloin, heptaacetate exerts its effects involves the modulation of various molecular targets and pathways:
Molecular Targets: this compound interacts with cellular receptors and enzymes, leading to the modulation of inflammatory and apoptotic pathways.
Pathways Involved: It affects signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Barbaloin, heptaacetate is similar to other anthraquinone glycosides such as aloe-emodin and rhein. it is unique in its higher degree of acetylation, which enhances its stability and bioactivity. Other similar compounds include:
Aloe-emodin: A natural anthraquinone glycoside with anti-inflammatory and anticancer properties.
Rhein: Another anthraquinone glycoside with similar biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C35H36O16 |
|---|---|
Poids moléculaire |
712.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[(9S)-4,5-diacetyloxy-2-(acetyloxymethyl)-10-oxo-9H-anthracen-9-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H36O16/c1-15(36)44-13-22-11-24-28(23-9-8-10-25(46-17(3)38)29(23)31(43)30(24)26(12-22)47-18(4)39)33-35(50-21(7)42)34(49-20(6)41)32(48-19(5)40)27(51-33)14-45-16(2)37/h8-12,27-28,32-35H,13-14H2,1-7H3/t27-,28+,32-,33+,34+,35+/m1/s1 |
Clé InChI |
BCGOCQLKVPJNOS-NWBYXJRXSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[C@H]2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


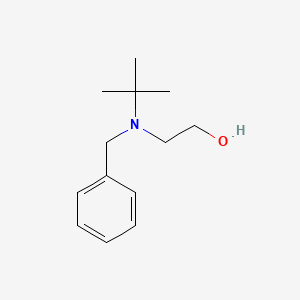
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)

![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
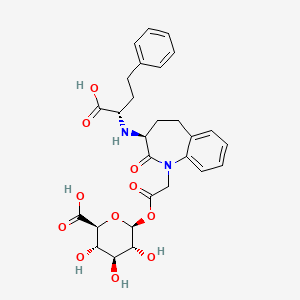
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
